5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride is a heterocyclic compound characterized by its unique fused-ring structure, which includes nitrogen atoms. This compound is classified under the naphthyridine family and is recognized for its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is , with a molecular weight of approximately 195.65 g/mol. The compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain stability .
The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride can be achieved through several methods, often involving multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, reactions involving carbon disulfide and malononitrile can lead to the formation of naphthyridine derivatives through cyclization processes.
The synthesis may require catalysts or specific reagents to facilitate the reaction. Reaction conditions such as temperature, pressure, and time are critical for optimizing yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency and minimize by-products .
The molecular structure of 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride features a fused bicyclic system with nitrogen atoms incorporated into the ring structure. The presence of a carbonitrile group enhances its reactivity and potential biological activity.
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include alkyl halides for substitution and reducing agents like lithium aluminum hydride for reduction processes. Reaction conditions must be optimized to achieve desired products while minimizing by-products .
The mechanism of action for 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors within biological systems. This interaction may modulate various biological pathways, making it a candidate for further pharmacological studies.
Relevant data indicates that the compound exhibits significant reactivity due to the presence of functional groups that can participate in various chemical transformations .
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride has several scientific uses:
The compound's diverse applications make it a valuable subject for ongoing research in both academic and industrial settings .
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride is a nitrogen-rich bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry due to its versatile drug-like properties and broad bioactivity profile. Its partially saturated structure combines the planar rigidity of pyridine rings with the conformational flexibility of aliphatic amines, enabling optimal interactions with diverse biological targets [4] [10]. The scaffold’s protonatable nitrogen atoms facilitate salt formation (e.g., hydrochloride salts) for enhanced solubility, while the carbonitrile moiety (–C≡N) provides a strategic handle for synthetic derivatization and direct target engagement [1] [5]. This molecular framework consistently delivers bioactive compounds with favorable physicochemical profiles, as evidenced by calculated logP values ranging from 1.5–2.5 and molecular weights <250 Da, supporting cell permeability and oral bioavailability [2] [8].
Table 1: Key Molecular Interactions Enabled by the Tetrahydro-1,7-Naphthyridine Scaffold
Structural Feature | Interaction Type | Biological Relevance |
---|---|---|
Pyridine Nitrogen | Hydrogen Bond Acceptor | Binds catalytic residues in enzymes |
Aliphatic Amine (HCl salt) | Ionic/Cation-π | Enhances solubility and targets charged binding pockets |
Carbonitrile Group | Dipole-Dipole/H-Bonding | Engages polar residues in active sites |
Bicyclic Ring System | Conformational Rigidity | Reduces entropy penalty upon target binding |
This scaffold entered medicinal chemistry literature in the early 2000s, with significant development accelerating after 2015 as its synthetic accessibility improved. Key milestones include the first reported synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride (CAS 1338707-67-7) via catalytic hydrogenation of benzyl-protected precursors [10], and the subsequent introduction of carbonitrile derivatives for CNS-targeted programs. The carbonitrile-substituted variant (CAS 1956355-56-8) emerged prominently around 2018 as a key intermediate in positron emission tomography (PET) tracer development for neurological targets [2] [5] [8]. Commercial availability accelerated its adoption, with suppliers like BLDpharm, Hoelzel Biotech, and Ambeed offering gram-to-kilogram quantities with ≥95% purity, enabling broad pharmaceutical investigation [1] [9]. The scaffold’s versatility is demonstrated by its incorporation into structurally distinct bioactive molecules, including:
Table 2: Commercial Availability Enabling Drug Discovery
CAS Number | Supplier | Purity | Packaging Options | Special Handling |
---|---|---|---|---|
1956355-56-8 | BLDpharm | >95% | 100mg–1g | Cold-chain transportation |
2901082-00-4 | Hoelzel Biotech | 95% | 25mg–250mg | 2–8°C (inert atmosphere) |
1338707-67-7 | Ambeed | >97% | 1g–10g | Room temperature (inert gas) |
The carbonitrile group (–C≡N) at the 3-position is a critical pharmacophoric element that enhances binding affinity and selectivity through multiple mechanisms. First, its strong electron-withdrawing character modulates the electron density of the adjacent pyridine ring, enhancing hydrogen-bond acceptor capacity at the ring nitrogen. Second, the nitrile’s linear geometry allows deep penetration into hydrophobic subpockets inaccessible to bulkier substituents. Third, it serves as a bioisostere for carbonyl, acetylene, or halogen groups, enabling potency optimization [1] [5]. Experimental evidence from mGlu2-targeted PET tracers demonstrates that the carbonitrile directly engages conserved residues (e.g., Ser668 in mGlu2) via hydrogen bonding, with deletion or replacement (e.g., bromo analog CAS 1196156-01-0) causing 10–50-fold affinity losses [6] [8]. Physicochemical profiling confirms that the nitrile maintains optimal lipophilicity (clogP ≈2.0), contrasting with higher logP values observed for bromo- (2.8) or trifluoromethyl- (3.1) analogs that compromise blood-brain barrier penetration [7].
Central Nervous System Disorders
The scaffold exhibits exceptional utility in CNS drug discovery due to favorable blood-brain barrier permeability. Carbonitrile-containing derivatives serve as negative allosteric modulators (NAMs) of mGlu2 receptors, with PET tracer [¹¹C]MG2-1904 demonstrating specific in vivo binding in rat striatum, cortex, and hippocampus – regions implicated in schizophrenia, depression, and addiction [8]. The tracer’s heterogeneous brain distribution correlates with known mGlu2 expression patterns, confirming target engagement. Additionally, 3-(trifluoromethyl) variants show potent PDE10A inhibition (IC₅₀ <100 nM), highlighting potential for Parkinson’s and Huntington’s disease therapeutics [7].
Oncology and Inflammation
While neurological applications dominate current research, preliminary studies suggest broader applicability. The scaffold’s ability to engage kinases and inflammatory mediators is evidenced by:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: